molecular formula C18H19BrN2S2 B11537783 2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11537783
M. Wt: 407.4 g/mol
InChI Key: FPUFNJCPPQXDCE-UFFVCSGVSA-N
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Description

2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-TERT-BUTYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a bromothiophene moiety and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-TERT-BUTYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 5-bromothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-TERT-BUTYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the benzothiophene core can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-5-PHENYL-3-FURONITRILE
  • N’-((4-BROMOTHIOPHEN-2-YL)METHYLENE)NAPHTHALENE-2-SULFONOHYDRAZIDE

Uniqueness

Compared to similar compounds, 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-TERT-BUTYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE stands out due to its unique combination of a bromothiophene moiety and a benzothiophene core. This structural feature imparts distinct electronic properties and enhances its potential for specific biological interactions .

Properties

Molecular Formula

C18H19BrN2S2

Molecular Weight

407.4 g/mol

IUPAC Name

2-[(E)-(5-bromothiophen-2-yl)methylideneamino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C18H19BrN2S2/c1-18(2,3)11-4-6-13-14(9-20)17(23-15(13)8-11)21-10-12-5-7-16(19)22-12/h5,7,10-11H,4,6,8H2,1-3H3/b21-10+

InChI Key

FPUFNJCPPQXDCE-UFFVCSGVSA-N

Isomeric SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(S3)Br

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N=CC3=CC=C(S3)Br

Origin of Product

United States

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